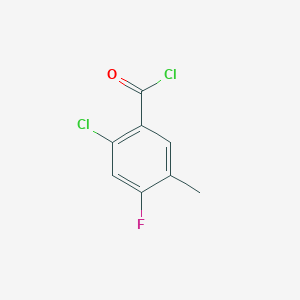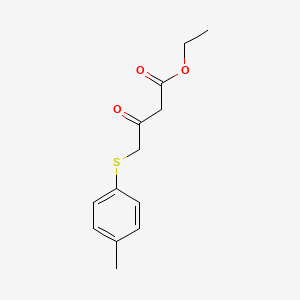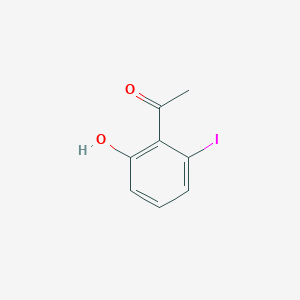
(S)-2-Amino-2-(4-methoxyphenyl)ethanol
Overview
Description
“(S)-2-Amino-2-(4-methoxyphenyl)ethanol” is a chiral secondary alcohol. It is an important building block for the synthesis of bioactive compounds such as pharmaceuticals, pesticides, pheromones, flavors, fragrances, and natural products . It can be employed as an important precursor for the synthesis of cycloalkyl [b] indoles with the treatment function for general allergic response .
Synthesis Analysis
The synthesis of “(S)-2-Amino-2-(4-methoxyphenyl)ethanol” can be achieved through biotransformation, which is one of the most preferred methodologies . This process involves the use of isolated enzymes or whole cell microorganisms . For instance, Saccharomyces uvarum was tested for the asymmetric bioreduction of 4-methoxy acetophenone to investigate the percent conversion and enantiomeric excess .Molecular Structure Analysis
The molecular formula of “(S)-2-Amino-2-(4-methoxyphenyl)ethanol” is C9H12O2 . The IUPAC Standard InChI is InChI=1S/C9H12O2/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5,10H,6-7H2,1H3 .Chemical Reactions Analysis
The bioreduction of 4-methoxyacetophenone is an important reaction in the synthesis of "(S)-2-Amino-2-(4-methoxyphenyl)ethanol" . The efficiency of this reaction is significantly affected by the quadratic and linear effects of experimental design parameters .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-2-Amino-2-(4-methoxyphenyl)ethanol” include a molecular weight of 152.19 , a melting point of 26-28 °C , a boiling point of 334-336 °C , and a density of 1.058±0.06 g/cm3 at 20 ºC 760 Torr .Scientific Research Applications
Synthesis of Cycloalkyl [b] Indoles
(S)-2-Amino-2-(4-methoxyphenyl)ethanol: serves as a crucial synthon for the synthesis of cycloalkyl [b] indoles. These heterocyclic compounds find applications in medicinal chemistry, as they exhibit diverse biological activities. Researchers utilize (S)-2-Amino-2-(4-methoxyphenyl)ethanol as a building block to create these valuable indole derivatives .
Biocatalytic Oxidation
Researchers have investigated the biocatalytic asymmetric oxidation of (S)-2-Amino-2-(4-methoxyphenyl)ethanol using microbial cells. Specifically, Acetobacter sp. CCTCC M209061 cells have been employed in a biphasic system. Deep eutectic solvents (DESs), such as 1-butyl-3-methylimidazolium hexafluorophosphate, enhance the reaction efficiency. This process yields high conversion and enantioselectivity, making it valuable for green synthesis .
Production of Enantiopure (S)-1-(4-methoxyphenyl) Ethanol
Lactobacillus senmaizuke has been used as a biocatalyst to synthesize (S)-1-(4-methoxyphenyl) ethanol from 4-methoxyacetophenone. Optimizing experimental conditions is crucial for catalytic bioreduction reactions, providing insights into its potential applications .
Vitamin D3 Transformation
In a separate study, Bacillus cereus zju 4-2 strain demonstrated efficient transformation of vitamin D3 to 25-hydroxyvitamin D3. This biocatalytic route holds promise for practical applications in vitamin D3 production .
Preparation of (S)-5-Chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2
Bacillus cereus WZZ006 whole cells have been utilized for the biocatalytic preparation of (S)-5-chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2. This compound has potential applications in pharmaceutical and chemical industries .
Mechanism of Action
While the exact mechanism of action for “(S)-2-Amino-2-(4-methoxyphenyl)ethanol” is not specified in the retrieved papers, it is known that enantiopure (S)-1-(4-methoxyphenyl) ethanol can be employed as an important synthon for the synthesis of cycloalkyl [b] indoles with the treatment function for general allergic response .
Safety and Hazards
The safety data sheet for a similar compound, 4-Methoxyphenethyl alcohol, indicates that it may form combustible dust concentrations in air and is harmful if swallowed . It may cause an allergic skin reaction and causes serious eye irritation . Precautionary measures include avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .
Future Directions
The discovery of new biocatalysts, able to produce optically pure compounds in an economic way and under mild conditions, is an issue of great interest . The growing interest within the pharmaceutical industry is fueled by regulatory agencies, which may have different pharmacological activities and different pharmacokinetic and pharmacodynamic effects .
properties
IUPAC Name |
(2S)-2-amino-2-(4-methoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-12-8-4-2-7(3-5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNSMUSCZYUFHD-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H](CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-2-(4-methoxyphenyl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Methyl 3-amino-7-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B3040278.png)


![(2S,3S,4S)-4-amino-2,3-dihydroxy-N-{(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydro-1H-isochromen-3-yl]-3-methylbutyl}-6-methylheptanamide](/img/structure/B3040282.png)
![5-Tert-butyl 1-ethyl 5-azaspiro[2.3]hexane-1,5-dicarboxylate](/img/structure/B3040283.png)

